Cas no 6339-04-4 (3-Acetamidophenoxyacetic acid)

3-Acetamidophenoxyacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Acetamidophenoxyacetic acid
- 2-(3-acetamidophenoxy)acetic acid
-
- インチ: InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChIKey: ANQDHBLMWSDQBV-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC(OCC(O)=O)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.326
- ふってん: 462.3°C at 760 mmHg
- フラッシュポイント: 233.4°C
- 屈折率: 1.592
- PSA: 75.63000
- LogP: 1.18140
3-Acetamidophenoxyacetic acid セキュリティ情報
- 危険レベル:IRRITANT
3-Acetamidophenoxyacetic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-Acetamidophenoxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32043-2.5g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 2.5g |
$605.0 | 2025-03-19 | |
Enamine | EN300-32043-10.0g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-32043-0.1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.1g |
$100.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-1g |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 1g |
¥2070.00 | 2024-05-06 | |
Enamine | EN300-32043-0.25g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.25g |
$143.0 | 2025-03-19 | |
TRC | B402608-50mg |
3-Acetamidophenoxyacetic Acid |
6339-04-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-250mg |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 250mg |
¥1648.00 | 2024-05-06 | |
Chemenu | CM123385-1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95% | 1g |
$325 | 2023-01-09 | |
1PlusChem | 1P00EEPP-1g |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 1g |
$406.00 | 2024-04-22 | |
1PlusChem | 1P00EEPP-250mg |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 250mg |
$232.00 | 2024-04-22 |
3-Acetamidophenoxyacetic acid 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
3-Acetamidophenoxyacetic acidに関する追加情報
Introduction to 3-Acetamidophenoxyacetic acid (CAS No: 6339-04-4)
3-Acetamidophenoxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 6339-04-4, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the class of phenoxyacetic acids, which are widely recognized for their diverse biological activities. The presence of both an acetamide and a phenoxy group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular formula of 3-Acetamidophenoxyacetic acid is C8H9NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement of these atoms contributes to its reactivity and interaction with biological targets. In recent years, there has been growing interest in this compound due to its potential applications in drug development and as a tool compound in biochemical assays.
One of the most compelling aspects of 3-Acetamidophenoxyacetic acid is its role as a precursor in the synthesis of more complex molecules. Its bifunctional nature, featuring both an amide and an ester-like moiety, allows for further chemical modifications. These modifications can be tailored to enhance specific biological activities, making it a versatile building block in medicinal chemistry.
Recent studies have highlighted the pharmacological relevance of 3-Acetamidophenoxyacetic acid. Researchers have been exploring its potential as an intermediate in the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in inhibiting certain enzymatic pathways that are associated with inflammatory responses. This has sparked interest in its potential use as an anti-inflammatory agent.
The synthesis of 3-Acetamidophenoxyacetic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the acetamide group followed by the phenoxyacetic acid moiety requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In addition to its pharmaceutical applications, 3-Acetamidophenoxyacetic acid has found utility in biochemical research. It serves as a substrate or inhibitor in various enzyme assays, helping researchers understand metabolic pathways and enzyme mechanisms. Its structural features allow it to interact with specific enzymes, providing insights into their function and regulation.
The safety profile of 3-Acetamidophenoxyacetic acid is another critical consideration. While it is not classified as a hazardous or controlled substance, proper handling procedures must be followed to ensure safe laboratory practices. Standard precautions such as wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area are essential when handling this compound.
The future prospects for 3-Acetamidophenoxyacetic acid are promising, with ongoing research aiming to uncover new applications and optimize its synthesis. Collaborative efforts between synthetic chemists and pharmacologists are likely to yield innovative derivatives with enhanced therapeutic properties. As our understanding of biological systems continues to evolve, compounds like 3-Acetamidophenoxyacetic acid will remain at the forefront of drug discovery efforts.
The regulatory landscape also plays a crucial role in the development and use of 3-Acetamidophenoxyacetic acid. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound meets high standards for quality and consistency. This is particularly important for researchers who intend to translate their findings into clinical applications.
In conclusion, 3-Acetamidophenoxyacetic acid (CAS No: 6339-04-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological activities open avenues for new therapeutic interventions. As research continues to progress, this compound is poised to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.
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